molecular formula C11H14N2O2 B14858264 Methyl 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylate

Methyl 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylate

Cat. No.: B14858264
M. Wt: 206.24 g/mol
InChI Key: GGMDQBKEXYGCCJ-UHFFFAOYSA-N
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Description

2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER typically involves the cyclization of appropriate precursors. One common method involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . This reaction is followed by reduction using lithium aluminium hydride to afford the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow chemistry, and employment of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated heterocycles.

Scientific Research Applications

2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-12-6-8-4-2-3-5-9(8)13-10/h2-5,10,12-13H,6-7H2,1H3

InChI Key

GGMDQBKEXYGCCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC2=CC=CC=C2N1

Origin of Product

United States

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